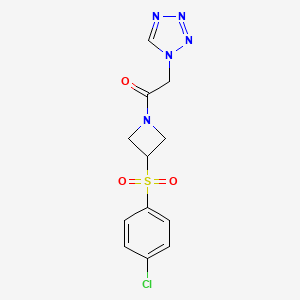

1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-tetrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(tetrazol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN5O3S/c13-9-1-3-10(4-2-9)22(20,21)11-5-17(6-11)12(19)7-18-8-14-15-16-18/h1-4,8,11H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNHQWPBNWCANN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C=NN=N2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-tetrazol-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an azetidine ring, a sulfonamide group, and a tetrazole moiety. Its molecular formula is , with a molecular weight of 383.87 g/mol. The 4-chlorophenyl substituent is believed to enhance its biological activity by influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group may facilitate binding to active sites on target proteins, potentially inhibiting enzymatic activity. Additionally, the azetidine ring contributes to the compound's overall binding affinity, enabling it to exert effects on multiple biological pathways.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains.

- Anticancer Potential : Its structural features suggest possible applications in cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cells.

- Enzyme Inhibition : Research indicates that it may act as an inhibitor for certain enzymes relevant to disease pathways.

Research Findings

A review of recent literature reveals several key findings regarding the compound's biological activity:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of the compound using the serial dilution method, demonstrating significant inhibition against both bacterial and fungal strains compared to standard antibiotics. The results indicated that compounds derived from similar structures could serve as new lead molecules in drug development.

- Anticancer Studies : In vitro studies have shown that the compound can induce cell death in cancer cell lines through apoptosis. The mechanism was linked to the activation of caspases, which are critical for the apoptotic process.

- Enzyme Interaction Studies : Molecular docking studies have provided insights into how the compound interacts with target enzymes. These studies suggest strong hydrophobic interactions between the compound and enzyme active sites, enhancing its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl and Heterocyclic Moieties

Piperazine-Based Analogues

Several piperazine-containing compounds share similarities with the target molecule. For example:

- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e): This compound replaces the azetidine ring with a piperazine group and substitutes the tetrazole with a tetrazole-thioether. It exhibits a melting point of 131–134°C, suggesting higher crystallinity compared to azetidine derivatives .

- 1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone: Features a 4-chlorophenylsulfonyl group and a triazole-thioether. The substitution of tetrazole with triazole may alter electronic properties and biological target interactions .

Key Differences :

- Substituent Effects : The 4-chlorophenylsulfonyl group in the target compound may enhance electron-withdrawing effects, influencing solubility and binding affinity compared to methoxy or trifluoromethyl substituents in analogues like 7f .

Azetidine Derivatives with Varied Substituents

- 1-(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone: Replaces the tetrazole with an indole and oxadiazole group.

- 2-(4-Chlorophenyl)-1-(2-thioxothiazolidin-3-yl)ethanone: Features a thiazolidinone ring instead of azetidine. The thioxo group introduces sulfur-based reactivity, differing from the sulfonyl group’s stability .

Antimicrobial and Antiproliferative Potential

- Tetrazole-Containing Analogues: highlights tetrazole derivatives’ antimicrobial activity, though the target compound’s efficacy remains unverified.

- Pyridine and Indole Derivatives: Compounds like 2-((4-chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone (pIC50 = 7.95) show superior antimalarial activity to chloroquine, indicating that substituent positioning (e.g., nitro groups) critically influences bioactivity .

Physicochemical Properties

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-tetrazol-1-yl)ethanone?

The compound can be synthesized via multi-step reactions involving sulfonylation of azetidine intermediates and subsequent coupling with tetrazole derivatives. A representative method involves reacting 3-azetidinyl derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane), followed by alkylation with 1H-tetrazole using a coupling agent like EDCI/HOBt in DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typically required .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm the azetidine and tetrazole moieties. For example, the sulfonyl group typically deshields adjacent protons (δ ~3.5–4.5 ppm for azetidine protons).

- IR Spectroscopy : Peaks at ~1350–1150 cm⁻¹ (S=O stretching) and ~3100 cm⁻¹ (tetrazole C-H stretching).

- Mass Spectrometry (EI/ESI) : To verify molecular weight (e.g., [M+H]+ peak matching C₁₃H₁₃ClN₄O₃S). Discrepancies in spectral data should be resolved by cross-referencing with analogous compounds (e.g., tetrazole-containing ethanones in ) .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential release of toxic gases (e.g., SO₂ from sulfonyl groups).

- Dispose of waste via licensed chemical disposal services, as tetrazole derivatives may form explosive byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in synthesis?

Yield optimization involves:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or heterogeneous catalysts (e.g., Bleaching Earth Clay, pH-12.5) to enhance sulfonyl group activation .

- Solvent Selection : Polar aprotic solvents (e.g., PEG-400) improve reaction homogeneity and reduce side reactions.

- Temperature Control : Maintain 70–80°C to balance reaction rate and decomposition risks .

Q. How should researchers address contradictory data between computational predictions and experimental results (e.g., NMR chemical shifts)?

- Validate Computational Models : Compare density functional theory (DFT)-calculated shifts with experimental data for analogous structures (e.g., 1-(4-chlorophenyl)-2-tetrazolyl ethanones in ).

- Check Solvent Effects : Use DMSO-d₆ or CDCl₃ solvent corrections in simulations.

- Re-examine Sample Purity : Contaminants (e.g., unreacted starting materials) may skew NMR peaks .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological assays?

- Functional Group Variation : Synthesize analogs with modified sulfonyl (e.g., 4-fluorophenyl) or tetrazole (e.g., 2-methyltetrazole) groups.

- Biological Testing : Screen analogs against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based assays.

- Molecular Docking : Use X-ray crystallography data (e.g., from ) to model interactions with active sites .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. For example, the tetrazole nitrogen may act as a nucleophile.

- Transition State Modeling : Use software like Gaussian or ORCA to simulate reaction pathways (e.g., SN2 displacement at the azetidine sulfur).

- Validate with Kinetic Studies : Compare predicted activation energies with experimental Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.